Nefopam hydrochloride Nefopam hydrochloride 5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine is a member of the class of benzoxazocines that is 3,4,5,6-tetrahydro-1H-2,5-benzoxazocine substituted by phenyl and methyl groups at positions 1 and 5 respectively. It is a benzoxazocine and a tertiary amino compound.
Nefopam is under investigation for the prevention of Cholecystitis and Post Anaesthetic Shivering. Nefopam has been investigated for the prevention of Kidney Transplantation.
Non-narcotic analgesic chemically similar to ORPHENADRINE. Its mechanism of action is unclear. It is used for the relief of acute and chronic pain. (From Martindale, The Extra Pharmacopoeia, 30th ed, p26)
Brand Name: Vulcanchem
CAS No.: 23327-57-3
VCID: VC20747143
InChI: InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3
SMILES: CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl
Molecular Formula: C17H19NO
Molecular Weight: 253.34 g/mol

Nefopam hydrochloride

CAS No.: 23327-57-3

Cat. No.: VC20747143

Molecular Formula: C17H19NO

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

Nefopam hydrochloride - 23327-57-3

Specification

CAS No. 23327-57-3
Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
IUPAC Name 5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine
Standard InChI InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3
Standard InChI Key RGPDEAGGEXEMMM-UHFFFAOYSA-N
SMILES CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl
Canonical SMILES CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3
Appearance Powder

Introduction

Pharmacology

Mechanism of Action

Nefopam hydrochloride exhibits a complex mechanism of action that differentiates it from other analgesic medications. Unlike opioids or NSAIDs, nefopam acts in the brain and spinal cord through multiple pathways:

  • Inhibition of monoamine reuptake: Nefopam inhibits the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system, thereby modulating pain signal transmission .

  • Glutamatergic pathway modulation: The drug prevents glutamate release, a key neurotransmitter in pain signal progression, and indirectly influences NMDA receptor activity .

  • Targeting cells with elevated β-catenin levels: This protein involvement in cell growth and division may contribute to nefopam's analgesic effects .

These mechanisms collectively contribute to nefopam's antinociceptive and antihyperalgesic properties, explaining its efficacy across various pain conditions .

Pharmacokinetics

Nefopam hydrochloride demonstrates distinctive pharmacokinetic characteristics that influence its clinical application:

  • Absorption: After oral administration, nefopam reaches peak plasma concentration within one to three hours .

  • Distribution: The drug exhibits protein binding of 70-75% (mean 73%) .

  • Metabolism: Nefopam undergoes liver metabolism primarily through N-demethylation, producing several metabolites including desmethylnefopam .

  • Elimination: The elimination half-life of nefopam is approximately 3-8 hours, while its primary metabolite desmethylnefopam has a longer half-life of 10-15 hours . Excretion occurs predominantly through urine (79.3%) with some fecal elimination (13.4%) .

  • Bioavailability: Oral nefopam demonstrates relatively low bioavailability (approximately 36%) due to extensive hepatic metabolism and first-pass effect .

Table 1: Pharmacokinetic Parameters of Nefopam Hydrochloride

ParameterValueReference
Bioavailability (oral)Approximately 36%
Time to peak plasma concentration1-3 hours
Protein binding70-75% (mean 73%)
Elimination half-life (nefopam)3-8 hours
Elimination half-life (desmethylnefopam)10-15 hours
Urinary excretion79.3%
Fecal excretion13.4%

Pharmacodynamics

The pharmacodynamic effects of nefopam hydrochloride extend beyond its primary analgesic action:

  • Central nervous system effects: As a centrally acting analgesic with stimulant properties, nefopam affects pain perception at the brain and spinal cord level .

  • Sympathomimetic activity: The drug exhibits sympathomimetic properties, which may contribute to certain side effects .

  • Anticholinergic effects: Nefopam demonstrates anticholinergic activity, which requires consideration when evaluating potential side effects and drug interactions .

  • Thermoregulatory influence: Research indicates nefopam may affect thermoregulation, explaining its investigation for shivering prevention after spinal anesthesia .

Medical Applications

Approved Indications

Nefopam hydrochloride is officially indicated for the treatment of various pain conditions:

  • Acute and chronic pain management

  • Post-operative pain

  • Dental pain

  • Musculoskeletal pain

  • Acute traumatic pain

  • Cancer pain

This broad spectrum of approved applications reflects nefopam's versatility as an analgesic agent across diverse clinical scenarios.

Post-operative Pain Management

Post-operative pain represents one of the most established applications for nefopam hydrochloride:

  • Opioid-sparing effect: In post-surgical pain management, nefopam has been reported to reduce opioid use by 20-50% .

  • Specific surgical contexts: The drug has shown particular efficacy in pain management following procedures such as total knee arthroplasty and lumbar spinal surgery .

  • Multimodal analgesia: Nefopam is frequently incorporated into post-operative pain protocols alongside other analgesics to optimize pain control while minimizing side effects.

Other Pain Conditions

Beyond post-operative scenarios, nefopam hydrochloride demonstrates efficacy in various pain conditions:

  • Burn-related pain: Research has explored nefopam's potential in reducing pain and scarring in burn patients .

  • Skeletal and neuromuscular pain: Clinical trials have demonstrated effectiveness in pain of skeletal and neuromuscular origin .

  • Acute pain conditions: Evidence supports efficacy in managing various acute pain presentations, including trauma-related pain .

Off-label Uses

Several off-label applications for nefopam hydrochloride have emerged based on clinical experience and research:

  • Shivering prevention: Studies are investigating nefopam's ability to prevent shivering after spinal anesthesia .

  • Dyspnea management: Some research explores nefopam's effects on experimental dyspnea, suggesting potential respiratory applications .

  • Treatment of severe hiccups: Nefopam has demonstrated efficacy in the management of intractable hiccups .

Administration and Dosage

Available Formulations

Nefopam hydrochloride is available in multiple pharmaceutical formulations:

  • Oral tablets: Available as 30mg film-coated tablets for routine administration .

  • Parenteral preparations: Formulated as solutions for intramuscular and intravenous injection, typically used in hospital settings for acute pain management .

  • Experimental formulations: Research continues on novel delivery systems, including:

    • Topical creams for burn patients

    • Thermosensitive in situ gel formulations (liquid suppositories) designed to enhance bioavailability by avoiding first-pass metabolism

Dosage Guidelines

The dosage of nefopam hydrochloride varies based on administration route, pain severity, and patient characteristics:

Table 2: Dosage Recommendations for Nefopam Hydrochloride

Patient PopulationRecommended DosageSpecial ConsiderationsReference
Adult (standard)1-3 tablets (30-90 mg) three times dailyDosage based on pain severity and response
Adult (starting dose)1-2 tablets three times dailyTitrate based on response
ElderlyNot to exceed one tablet three times daily initiallyHigher susceptibility to CNS side effects
Pediatric (<12 years)Not recommendedInsufficient safety and efficacy data
End-stage renal diseaseReduced daily doseRisk of increased serum concentrations

Clinical Efficacy

Comparative Studies with Other Analgesics

Several clinical investigations have compared nefopam hydrochloride's efficacy with other analgesic medications:

Table 3: Comparative Analgesic Efficacy of Nefopam Hydrochloride

ComparisonStudy DesignKey FindingsReference
Nefopam vs. PlaceboDouble-blind, randomized (oral administration, n=80)Nefopam (60 mg t.i.d.) was distinctly superior to placebo in both initial and sustained analgesic effect over 3 days
Nefopam vs. PethidineDouble-blind, crossover (IM administration, n=20)20 mg nefopam HCl and 50 mg pethidine were equally effective and both superior to placebo
Nefopam vs. AspirinClinical trialNefopam significantly more effective than aspirin but with more side effects at higher doses
Nefopam vs. MorphinePotency estimation20 mg nefopam HCl approximately equivalent to 12 mg morphine

These comparative findings position nefopam as a valuable alternative to both non-opioid and opioid analgesics in various clinical scenarios, demonstrating comparable efficacy to opioids like morphine and oxycodone while producing fewer respiratory side effects and presenting much lower abuse potential .

Efficacy in Specific Pain Conditions

The efficacy of nefopam hydrochloride has been evaluated across various pain conditions:

  • Post-operative pain: Nefopam demonstrates significant efficacy in managing post-surgical pain, with studies showing its value in reducing opioid consumption following procedures like knee replacement surgery .

  • Musculoskeletal pain: Clinical trials have established efficacy in pain of skeletal and neuromuscular origin, supporting its use in these conditions .

  • Dental pain: Evidence supports the effectiveness of nefopam in managing dental pain, contributing to its approval for this indication .

  • Cancer pain: Nefopam is indicated for cancer-related pain management .

Data from Clinical Trials

Key findings from clinical trials provide important evidence regarding the efficacy of nefopam hydrochloride:

  • Double-blind, randomized study of oral nefopam: A study examining orally administered nefopam hydrochloride (60 mg three times daily for three days) versus placebo in 80 patients found nefopam to be distinctly superior to placebo in analgesic effectiveness, both in the initial single dose and in maintaining therapeutic benefit throughout the three-day trial .

  • Intramuscular administration study: A double-blind, crossover study of intramuscular doses of 20 mg nefopam hydrochloride, 50 mg pethidine, and saline placebo in 20 patients found nefopam and pethidine equally effective and statistically superior to placebo .

  • Combination therapy research: Studies of nefopam in combination with acetaminophen in rodent models demonstrated enhanced analgesic effects, suggesting potential benefits of combination approaches in clinical practice .

  • Novel formulation research: Studies on thermosensitive in situ gel formulations have shown promising results, with certain formulations containing poloxamer and hydroxypropyl methylcellulose demonstrating controlled release properties that may enhance bioavailability .

Recent Research and Development

Novel Formulations

Research continues on innovative formulation approaches for nefopam hydrochloride:

  • Thermosensitive in situ gel formulations: Recent studies have explored thermosensitive rectal in situ gel formulations (liquid suppositories) utilizing poloxamer 407 and poloxamer 188 as thermosensitive polymers, along with hydroxypropyl methylcellulose K4M and carboxymethyl cellulose as mucoadhesive polymers . These novel delivery systems aim to enhance bioavailability by avoiding first-pass metabolism through rectal administration.

  • Topical formulations: Investigation of topical cream formulations for use in burn patients represents another area of formulation research .

The development of these alternative formulations addresses the primary pharmacokinetic limitation of nefopam—its low oral bioavailability due to extensive hepatic first-pass metabolism.

Combination Therapies

The potential benefits of combining nefopam with other analgesics are being actively investigated:

  • Nefopam-acetaminophen combination: Research in rodent models has demonstrated enhanced analgesic effects when nefopam is combined with acetaminophen . This synergistic effect may be explained by their complementary mechanisms of action, with nefopam primarily affecting monoamine reuptake and glutamatergic pathways while acetaminophen inhibits central cyclooxygenase enzymes.

  • Multimodal analgesia approaches: Incorporating nefopam into multimodal pain management protocols, particularly in post-operative settings, continues to be an area of clinical research and protocol development.

Emerging Applications

Beyond established indications, several emerging applications for nefopam hydrochloride are being explored:

  • Thermoregulation: The investigation of nefopam for shivering prevention after spinal anesthesia represents a novel application distinct from pain management .

  • Respiratory effects: Studies exploring nefopam's effects on experimental dyspnea may open new therapeutic avenues in respiratory medicine .

  • Hiccup management: The use of nefopam in treating severe hiccups represents an off-label application that may warrant further systematic investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator